molecular formula C15H11ClN4OS B2568456 5-chloro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide CAS No. 2034268-59-0

5-chloro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2568456
CAS No.: 2034268-59-0
M. Wt: 330.79
InChI Key: XMVACFXRLOKOAF-UHFFFAOYSA-N
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Description

“5-chloro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide” is a chemical compound with promising potential for use in various fields of research and industry. It has been studied for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via a Suzuki cross-coupling reaction .

Scientific Research Applications

Facile Synthesis and Electronic Properties

A study by Ahmad et al. (2021) explored the synthesis of thiophene-carboxamide derivatives through Suzuki cross-coupling reactions. This process involved the creation of various compounds, including those with pyrazine and pyridine groups, similar in structure to the compound . The research provided insights into the electronic and nonlinear optical properties of these compounds, analyzed through Density Functional Theory (DFT) calculations. The study highlighted the effects of different substituents on the HOMO-LUMO energy gap and hyperpolarizability, indicating potential applications in materials science for electronic and optical devices (Ahmad et al., 2021).

Antibacterial Activity of Pyrazolopyridine Derivatives

Research by Panda et al. (2011) synthesized pyrazolo[3,4-b]pyridine derivatives and evaluated their antibacterial activity against various Gram-positive and Gram-negative bacteria. The study found that compounds with the carboxamide group, similar to the one mentioned, showed moderate to good antibacterial activity. This suggests potential applications in developing new antimicrobial agents (Panda et al., 2011).

Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides

Al-Salahi et al. (2010) reported on the synthesis of chiral linear and macrocyclic bridged pyridines, starting from pyridine-2,6-dicarbonyl dichloride. This research involved creating bis-carboxamide pyridine derivatives, demonstrating a methodology that could be relevant for synthesizing complex molecules with specific chiral and structural features. The antimicrobial screening of these compounds indicates their potential utility in pharmaceutical applications (Al-Salahi et al., 2010).

Molecular Docking and Antimicrobial Activity

Flefel et al. (2018) conducted synthesis, molecular docking, and in vitro screening of novel pyridine and fused pyridine derivatives. This study included triazolopyridine and pyridotriazine derivatives, highlighting their antimicrobial and antioxidant activities. The approach of combining synthetic chemistry with computational docking studies suggests a comprehensive method for designing and evaluating new compounds with potential biological activities (Flefel et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It’s known that similar compounds can inhibit certain enzymes, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to affect various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . This suggests that this compound may also influence a range of biochemical pathways.

Pharmacokinetics

Similar compounds have been evaluated for their cytotoxicity on human embryonic kidney cells , indicating that these compounds may have favorable bioavailability and low toxicity.

Result of Action

Related compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have potent inhibitory effects on certain bacterial strains.

Action Environment

It’s known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve hydrogen bonding .

Cellular Effects

It has been suggested that the compound may have significant activity against Mycobacterium tuberculosis H37Ra . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound exhibits significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Dosage Effects in Animal Models

The effects of different dosages of 5-chloro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide in animal models have not been extensively studied. It is known that the compound exhibits significant activity against Mycobacterium tuberculosis H37Ra .

Metabolic Pathways

It is likely that the compound interacts with various enzymes or cofactors .

Transport and Distribution

It is likely that the compound interacts with various transporters or binding proteins .

Subcellular Localization

It is likely that the compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

5-chloro-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4OS/c16-13-4-3-12(22-13)15(21)20-9-11-14(19-7-6-18-11)10-2-1-5-17-8-10/h1-8H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVACFXRLOKOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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